molecular formula C6H3ClN2S B1593008 2-Chlorothieno[2,3-d]pyrimidine CAS No. 83259-30-7

2-Chlorothieno[2,3-d]pyrimidine

Cat. No. B1593008
CAS RN: 83259-30-7
M. Wt: 170.62 g/mol
InChI Key: VTTHDZKNPJZPEM-UHFFFAOYSA-N
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Description

2-Chlorothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2S . It is a structural analog of purines and is widely represented in medicinal chemistry .


Synthesis Analysis

The synthesis of 2-Chlorothieno[2,3-d]pyrimidine and its derivatives often involves the reaction of a mixture of ethyl cyanoacetate, aldehydes, and thiourea in the presence of potassium carbonate as a catalyst under condensation reaction .


Molecular Structure Analysis

The molecular structure of 2-Chlorothieno[2,3-d]pyrimidine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

2-Chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions. For instance, it can participate in the formation of pyrido[2,3-d]pyrimidines through a series of reactions .


Physical And Chemical Properties Analysis

2-Chlorothieno[2,3-d]pyrimidine is a solid compound . It has a molecular weight of 170.62 .

Scientific Research Applications

Radioprotective and Antitumor Activity

2-Chlorothieno[2,3-d]pyrimidine derivatives have demonstrated significant potential in the realm of scientific research, particularly in developing compounds with radioprotective and antitumor activities. For instance, novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, showed promising radioprotective and antitumor properties. These derivatives were synthesized through the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with various reagents, showcasing the versatility and potential of 2-Chlorothieno[2,3-d]pyrimidine as a scaffold for therapeutic agents (Alqasoumi et al., 2009).

Synthesis and Characterization for Biological Studies

The adaptability of 2-Chlorothieno[2,3-d]pyrimidine extends beyond its therapeutic applications, as evidenced by its role in the synthesis and characterization of novel thieno[2,3-d]pyrimidines. These compounds were synthesized from 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs, leading to a variety of biologically active triazolo-thienopyrimidine and 2-thioxothienopyrimidine derivatives. This highlights the compound's foundational role in developing agents with potential biological and therapeutic applications (Al-Taisan et al., 2010).

Antimicrobial Efficiency

In addition to its antitumor properties, 2-Chlorothieno[2,3-d]pyrimidine derivatives have been explored for their antimicrobial potential. A study focusing on the design, synthesis, and transformations of novel bio-active molecules bearing the thieno[2,3-d]pyrimidine moiety revealed significant antimicrobial efficacy against various bacteria and fungi. This research not only underscores the compound's broad-spectrum antimicrobial activity but also its potential as a scaffold for developing new antibacterial and antifungal drugs (Saber et al., 2020).

Scalable Synthesis for Industrial Applications

The practical and scalable synthesis of 6-Bromo-4-Chlorothieno[2,3-d]pyrimidine, starting from inexpensive bulk chemicals, demonstrates the industrial applicability and potential for large-scale production of 2-Chlorothieno[2,3-d]pyrimidine derivatives. This robust methodology paves the way for the compound's utilization in various research and development sectors, further highlighting its significance beyond laboratory-scale studies (Bugge et al., 2014).

Safety And Hazards

2-Chlorothieno[2,3-d]pyrimidine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

Future Directions

Thienopyrimidine derivatives, including 2-Chlorothieno[2,3-d]pyrimidine, hold a unique place in medicinal chemistry. They are structural analogs of purines and have various biological activities. Future research could focus on the development of new thienopyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-chlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-8-3-4-1-2-10-5(4)9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTHDZKNPJZPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632598
Record name 2-Chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothieno[2,3-d]pyrimidine

CAS RN

83259-30-7
Record name 2-Chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Vikram, K Amperayani, VRS Ummidi… - Russian Journal of …, 2021 - Springer
A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1 H and 13 C NMR spectrometry. All the …
Number of citations: 2 link.springer.com
VR Sammeta, JD Norris, S Artham… - ACS Medicinal …, 2022 - ACS Publications
Despite continued interest in the development of nonsteroidal estrogens and antiestrogens, there are only a few chemotypes of estrogen receptor ligands. Using targeted screening in a …
Number of citations: 2 pubs.acs.org
C Choi, J Park, S Jang, J Kim, S Lee… - Bulletin of the Korean …, 2022 - Wiley Online Library
Leucine‐rich repeat kinase 2 (LRRK2) is considered a promising therapeutic target for Parkinson's disease, Crohn's disease, and cancer. Despite considerable research, none of these …
Number of citations: 3 onlinelibrary.wiley.com
N Kerru, SN Maddila, S Maddila… - Canadian Journal of …, 2019 - cdnsciencepub.com
This work presents the preparation of a new series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives (…
Number of citations: 32 cdnsciencepub.com

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